3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
Description
Molecular Formula and Weight
The molecular composition of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is defined by the molecular formula C₁₂H₁₇NO₂, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular formula reflects the compound's relatively complex structure, incorporating multiple functional groups within a single organic framework. The molecular weight has been precisely determined to be 207.27 grams per mole, which places this compound in the category of medium-sized organic molecules suitable for various research applications.
The elemental composition reveals a carbon content of approximately 69.5%, hydrogen content of 8.3%, nitrogen content of 6.8%, and oxygen content of 15.4% by mass. This distribution indicates a predominantly organic character with significant heteroatom content that influences the compound's chemical behavior and potential interactions. The molecular formula also suggests the presence of unsaturation or ring structures, which is consistent with the aromatic benzene ring present in the molecular structure.
The precise molecular weight determination is crucial for analytical applications, mass spectrometry identification, and quantitative analysis procedures. Variations in reported molecular weight values, such as the slight difference to 207.2689 grams per mole in some sources, typically reflect differences in calculation precision or measurement techniques rather than structural variations.
Chemical Abstracts Service Registry Number and Synonyms
The compound is uniquely identified in chemical databases by the Chemical Abstracts Service registry number 933737-16-7. This registry number serves as the definitive identifier for this specific chemical entity, distinguishing it from structurally related compounds and ensuring accurate referencing in scientific literature and commercial transactions. The Chemical Abstracts Service number assignment follows systematic protocols that consider the complete molecular structure, stereochemistry, and physical form of the compound.
Several synonyms and alternative naming conventions exist for this compound, reflecting different nomenclature systems and regional preferences. The most commonly encountered synonyms include 3-(4-((Dimethylamino)methyl)phenyl)propanoic acid and this compound. These variations primarily differ in bracketing conventions and formatting preferences rather than representing different chemical entities.
It is important to distinguish this compound from the related structure 3-(4-(Dimethylamino)phenyl)propanoic acid, which carries the Chemical Abstracts Service number 73718-09-9 and has the molecular formula C₁₁H₁₅NO₂. This related compound differs structurally by having the dimethylamino group directly attached to the phenyl ring rather than connected through a methylene bridge, resulting in different chemical and physical properties.
International Union of Pure and Applied Chemistry Nomenclature and Simplified Molecular Input Line Entry System Notation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[4-[(dimethylamino)methyl]phenyl]propanoic acid. This nomenclature follows standard organic chemistry naming conventions, beginning with the longest carbon chain (propanoic acid) as the base name and systematically identifying substituents and their positions. The numbering system starts from the carboxylic acid carbon, designating the three-carbon chain positions, with the phenyl substituent located at the third carbon position.
The phenyl ring substitution pattern is specified as para-disubstituted, with a (dimethylamino)methyl group at the para position relative to the propanoic acid chain attachment point. The International Union of Pure and Applied Chemistry naming system ensures unambiguous identification of the compound's structure and facilitates consistent communication among researchers worldwide.
The Simplified Molecular Input Line Entry System notation provides a linear text representation of the molecular structure that enables computer processing and database searching. Multiple Simplified Molecular Input Line Entry System representations have been reported for this compound: O=C(O)CCC1=CC=C(CN(C)C)C=C1 and CN(C)CC1=CC=C(C=C1)CCC(=O)O. Both representations describe the same molecular structure but differ in the starting point and traversal path through the molecule, demonstrating the flexibility of the Simplified Molecular Input Line Entry System notation system while maintaining structural accuracy.
The International Chemical Identifier representation, InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15), provides an additional standardized format for chemical structure representation that is particularly useful for database applications and automated chemical information processing.
Isomeric and Stereochemical Considerations
The molecular structure of this compound contains one potential stereocenter, but the specific stereochemical configuration has not been explicitly defined in the available chemical databases and literature. The compound's structure, as commonly represented, suggests an achiral molecule with no asymmetric carbon centers requiring stereochemical specification. However, detailed analysis of the molecular framework reveals that conformational isomerism may be significant due to rotation around single bonds, particularly those connecting the phenyl ring to the propanoic acid chain and the dimethylamino group to the benzyl position.
Constitutional isomerism possibilities include positional isomers where the propanoic acid chain or the (dimethylamino)methyl group could be attached at different positions on the benzene ring. The para-substitution pattern (1,4-disubstitution) represents the specific constitutional isomer described by the Chemical Abstracts Service registry number 933737-16-7. Alternative constitutional isomers, such as meta-substituted (1,3-disubstitution) or ortho-substituted (1,2-disubstitution) variants, would possess different Chemical Abstracts Service numbers and distinct chemical properties.
The conformational flexibility of the molecule arises from rotation around the phenyl-propanoic acid bond and the benzyl-dimethylamino bond. These rotations can generate multiple conformational states with different spatial arrangements of functional groups, potentially affecting the compound's chemical reactivity, biological activity, and physical properties. Energy barriers for these rotations are typically low enough to allow rapid interconversion under normal conditions, making the molecule conformationally dynamic rather than existing as discrete conformational isomers.
| Structural Feature | Stereochemical Significance | Implications |
|---|---|---|
| Phenyl-propanoic acid linkage | No stereocenter present | Conformational flexibility without chiral implications |
| Benzyl-dimethylamino connection | No stereocenter present | Rotational freedom affecting molecular geometry |
| Propanoic acid chain | No α-substitution | Linear chain without stereochemical complexity |
| Para-substitution pattern | Constitutional isomer specificity | Defined positional relationship between substituents |
The absence of defined stereochemical descriptors in the standard chemical identifiers suggests that the compound is typically prepared and studied as a racemic mixture or that stereochemical considerations are not relevant to its primary applications and properties. Future research may reveal the importance of specific stereochemical configurations if biological activity or enantioselective synthesis becomes relevant to the compound's applications.
Properties
IUPAC Name |
3-[4-[(dimethylamino)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCZEBKKCODKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
Organic Synthesis
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules and derivatives, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that DMAP can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations suggest that DMAP may affect cancer cell proliferation, indicating its potential as an anticancer therapeutic agent .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential against various diseases. Its mechanism of action involves interactions with specific biological receptors, influencing signaling pathways that can alter cellular functions. This makes it a promising candidate for drug development aimed at treating conditions such as cancer and infections .
Case Studies
Case Study 1: Anticancer Research
In a study published in Tetrahedron, researchers explored the anticancer effects of DMAP derivatives on different cancer cell lines. The results indicated that certain modifications to the DMAP structure enhanced its efficacy against specific types of cancer cells .
Case Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial activity of DMAP against various pathogens. The findings demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, influencing various signaling pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for drug development .
Comparison with Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Key Features: Substituents: Hydroxyl, amino, and diverse R-groups (e.g., CH₃, OCH₃, NO₂, 2-furyl) (Tables 1–2, ). Biological Activity:
- Anticancer activity against human cancer cell lines (e.g., compound 20 with a 2-furyl group showed IC₅₀ values < 10 µM) .
- Antioxidant properties, protecting normal cells while sensitizing cancer cells to chemotherapy . Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., NO₂) enhance anticancer potency, while bulky substituents may reduce bioavailability .
3-{(5Z)-5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic Acids
- Key Features: Incorporates a thiazole ring, enhancing metabolic stability and binding affinity . Synthesis: Multi-step process involving aldehydes and glycine under reflux conditions .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
3-{4-[(Dimethylamino)methyl]phenyl}propanoic Acid
- Key Features: Substituent: Dimethylamino-methyl (electron-donating). Physicochemical Properties:
- Higher lipophilicity (logP ~2.5–3.0) than hydroxyl/amino analogs, enhancing membrane permeability.
- Basic dimethylamino group (pKa ~8–9) allows protonation in acidic environments (e.g., tumor microenvironments). Potential Applications:
- Hypothesized to target enzymes/receptors sensitive to basic moieties (e.g., neurotransmitter receptors).
Comparative Data Table
Research Findings and Implications
- Anticancer Activity: Hydroxyl/amino derivatives (e.g., compound 20) show promise due to dual anticancer and antioxidant effects . The dimethylamino variant’s lipophilicity may improve tumor penetration but requires empirical validation.
- Synthetic Complexity: Thiazole derivatives require multi-step synthesis , whereas dimethylamino analogs might be synthesized via simpler alkylation/hydrolysis routes.
- Acidity vs. Basicity: The trifluoromethyl group’s electron-withdrawing nature increases acidity, while dimethylamino’s electron-donating nature enhances basicity, influencing target selectivity .
Biological Activity
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid, an organic compound with the molecular formula C12H17NO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 219.27 g/mol |
| CAS Number | 933737-16-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can engage with various biological receptors, influencing signaling pathways that regulate cellular functions. This mechanism positions the compound as a potential candidate for drug development aimed at various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound may serve as a valuable agent in combating bacterial infections.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown potential anticancer activity in preliminary studies. It appears to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated various synthesized monomeric alkaloids, including derivatives related to this compound. The results showed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 2.33 µM against E. coli .
- Anticancer Research : In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed that compounds could induce cell death through apoptosis pathways, suggesting a promising avenue for cancer therapy .
- GPR88 Agonist Studies : Research focused on GPR88, a G protein-coupled receptor implicated in neurological disorders, has shown that modifications of related compounds can enhance receptor affinity and selectivity. This indicates potential applications in treating conditions like addiction and anxiety disorders .
Q & A
Q. What synthetic strategies are optimal for producing 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid, and how can reaction parameters be optimized?
Methodological Answer: The synthesis typically involves functionalizing the phenyl ring with a dimethylaminomethyl group followed by propanoic acid chain elongation. Key steps include:
- Friedel-Crafts alkylation or Mannich reaction to introduce the dimethylaminomethyl group onto the phenyl ring.
- Carboxylic acid formation via oxidation of a propanol intermediate or hydrolysis of nitriles/esters.
- Reagent optimization : Use potassium permanganate (KMnO₄) in acidic conditions for controlled oxidation (to avoid over-oxidation of the dimethylamino group) . Lithium aluminum hydride (LiAlH₄) in anhydrous ether may be employed for selective reductions .
- Yield improvement : Monitor pH and temperature during the Mannich reaction (22°C, acidic/alkaline conditions) to stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure by growing single crystals in polar solvents (e.g., ethanol/water mixtures). Inversion dimers linked by O–H⋯O hydrogen bonds are common in carboxylic acid derivatives, as seen in related phenylpropanoic acid structures .
- NMR : Use D₂O or DMSO-d₆ as solvents to observe the dimethylamino group (δ ~2.2 ppm for N-(CH₃)₂) and aromatic protons (δ ~7.0–7.5 ppm for para-substituted phenyl) .
- FT-IR : Confirm the carboxylic acid moiety via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the dimethylamino group .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption. The compound is hygroscopic, as noted in safety data for structurally similar acids .
- Decomposition monitoring : Regularly check purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina with PubChem-derived 3D structures (InChIKey: INKIPGZBLPASRD-UHFFFAOYSA-N) to simulate binding to targets such as G-protein-coupled receptors .
- MD simulations : Apply AMBER or GROMACS to assess stability of ligand-receptor complexes in aqueous environments. Parameterize the dimethylamino group using GAFF force fields .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via the carboxylic acid) using Schrödinger Suite .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Variable standardization : Control experimental conditions (e.g., pH 7.4 for in vitro assays) to minimize discrepancies in ionization states .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may confound activity results .
- Cross-study validation : Compare data with structurally similar compounds (e.g., 3-(4-methoxyphenyl)propanoic acid) to isolate substituent effects .
Q. What strategies are effective for designing derivatives with enhanced selectivity for neurological targets?
Methodological Answer:
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole ring to improve blood-brain barrier penetration .
- SAR studies : Modify the dimethylamino group to tertiary amines (e.g., pyrrolidino) and assess affinity via radioligand binding assays .
- Pro-drug synthesis : Esterify the carboxylic acid to enhance bioavailability, followed by enzymatic cleavage in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
